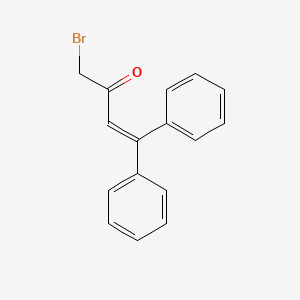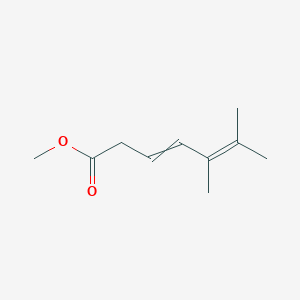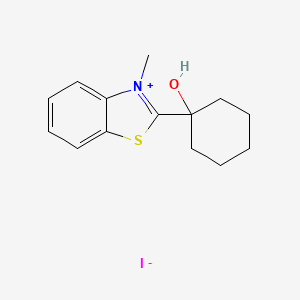![molecular formula C13H13N3O2 B14328480 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol is a Schiff base compound known for its unique structural properties and potential applications in various fields of science. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, leading to the formation of an imine or azomethine group. This particular compound features a methoxyphenol group and an aminopyridine moiety, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol generally involves the condensation reaction between 6-aminopyridine-2-carbaldehyde and 6-methoxyphenol. The reaction is typically carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The phenolic hydroxyl group and the methoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols and pyridines.
Aplicaciones Científicas De Investigación
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol has several applications in scientific research:
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s imine group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol: Another Schiff base with similar structural features but different substituents.
2-[(E)-(4-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol: A compound with a similar core structure but different functional groups.
Uniqueness
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol is unique due to its specific combination of an aminopyridine moiety and a methoxyphenol group.
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C13H13N3O2/c1-18-10-5-2-4-9(13(10)17)8-15-12-7-3-6-11(14)16-12/h2-8,17H,1H3,(H2,14,16)/b15-8+ |
Clave InChI |
JYIZRZYKAYBXEI-OVCLIPMQSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)/C=N/C2=CC=CC(=N2)N |
SMILES canónico |
COC1=CC=CC(=C1O)C=NC2=CC=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
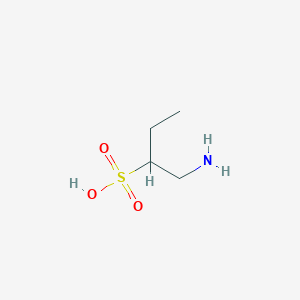
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
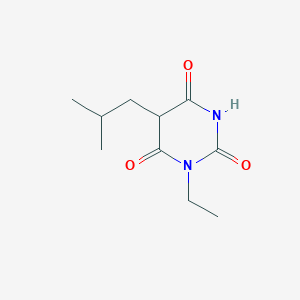
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
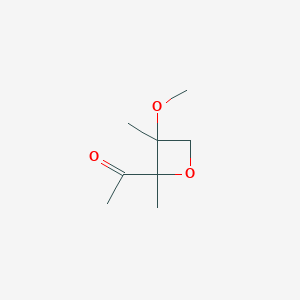
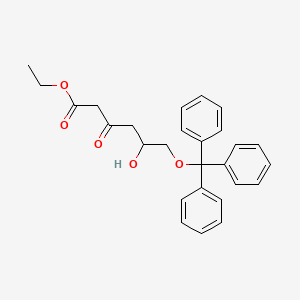
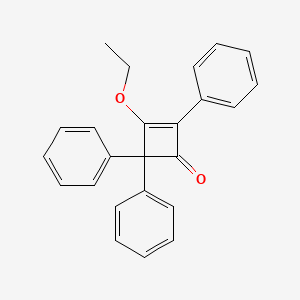
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
